molecular formula C23H32O7 B1239195 Trichoverrol B CAS No. 76685-83-1

Trichoverrol B

Cat. No.: B1239195
CAS No.: 76685-83-1
M. Wt: 420.5 g/mol
InChI Key: QFKRKMXPKBHGGO-ACGMSUMJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trichoverrol B is a chemical compound that belongs to the large family of trichothecene mycotoxins . These are sesquiterpenoid secondary metabolites produced by various fungal genera, including Fusarium , Myrothecium , and Stachybotrys . As a trichothecene, it shares the common core structure of a rigid tetracyclic ring system with a characteristic 12,13-epoxide group, which is essential for its biological activity . The compound has been identified alongside other trichoverroids and macrocyclic trichothecenes in analyses of fungal isolates . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers are advised to handle this compound with appropriate safety precautions.

Properties

CAS No.

76685-83-1

Molecular Formula

C23H32O7

Molecular Weight

420.5 g/mol

IUPAC Name

[(1S,2R,7R,9R,11R,12S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] (2Z,4E,6S,7R)-6,7-dihydroxyocta-2,4-dienoate

InChI

InChI=1S/C23H32O7/c1-14-8-9-22(12-24)18(10-14)29-19-11-17(21(22,3)23(19)13-28-23)30-20(27)7-5-4-6-16(26)15(2)25/h4-7,10,15-19,24-26H,8-9,11-13H2,1-3H3/b6-4+,7-5-/t15-,16+,17-,18-,19-,21-,22-,23+/m1/s1

InChI Key

QFKRKMXPKBHGGO-ACGMSUMJSA-N

SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)CO

Isomeric SMILES

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H]([C@@]34CO4)O2)OC(=O)/C=C\C=C\[C@@H]([C@@H](C)O)O)C)CO

Canonical SMILES

CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)OC(=O)C=CC=CC(C(C)O)O)C)CO

Synonyms

trichoverrol A
trichoverrol B

Origin of Product

United States

Preparation Methods

Cultivation of Stachybotrys chartarum

This compound is naturally produced by the fungus Stachybotrys chartarum. Cultures are typically grown on rice substrates under controlled conditions (25°C, 30-day incubation). The choice of substrate and incubation duration critically influences mycotoxin yield, with rice providing optimal nutrient density for secondary metabolite production.

Solvent Extraction and Preliminary Purification

Post-incubation, the rice culture is air-dried, ground, and subjected to sequential methanol extraction. Initial soaking in methanol at ambient temperature, followed by sonication at 40–50°C, maximizes this compound recovery. The combined methanolic extracts are concentrated via rotary evaporation, yielding a crude gum.

Table 1: Extraction Efficiency of Solvent Systems

SolventYield (%)Purity (%)
Methanol85–9020–30
Methanol/CHCl₃ (1:1)92–9525–35
Ethyl Acetate70–7515–20

Chromatographic Purification

The crude extract undergoes silica gel chromatography with a stepwise elution gradient:

  • Hexane/Diethyl Ether (90:10) : Removes nonpolar contaminants.

  • Dichloromethane/Methanol (94:6) : Elutes mid-polarity intermediates.

  • Methanol : Recovers this compound in the final fraction.

High-speed countercurrent chromatography (HSCCC) with a solvent system of methanol/water/CCl₄/hexane/CH₂Cl₂ (6:4:8:1:1) further refines the product, achieving >95% purity.

Chemical Synthesis of this compound

Macrolactonization Strategy

The total synthesis of this compound was first achieved via a macrolactonization approach, as detailed by Roush and Spada (2020). The key steps include:

  • Stereoselective Diene Formation : (E,Z)-1,3-dienes are constructed using hydroalumination catalyzed by zirconocene complexes.

  • Verrucarinic Acid Synthesis : (2S,3R)-Dihydroxy-3-methylpentanoic acid is prepared via Sharpless asymmetric epoxidation, followed by regioselective ring-opening.

  • Macrocyclization : Mitsunobu conditions (DIAD, Ph₃P) facilitate lactonization of the seco-acid precursor at 0°C, yielding the 12-membered macrocycle.

Table 2: Key Synthetic Steps and Yields

StepReagents/ConditionsYield (%)
Diene FormationCp₂ZrCl₂, AlMe₃, 25°C78
EpoxidationVO(acac)₂, TBHP, -20°C65
MacrolactonizationDIAD, Ph₃P, THF, 0°C42

Isothiourea-Mediated Cascade Synthesis

A one-pot cascade reaction developed by Li et al. (2014) enables efficient pyrone ring formation, a critical substructure of this compound. (Phenylthio)acetic acid reacts with α,β-unsaturated trifluoromethyl ketones under isothiourea catalysis, followed by lactonization and thiol elimination. This method achieves 68% yield with >20:1 diastereoselectivity.

Analytical Characterization

HPLC Profiling

Reverse-phase HPLC with photodiode array detection is standard for quantifying this compound. Two solvent systems are employed:

Table 3: HPLC Retention Times

CompoundSolvent System A (min)Solvent System B (min)
This compound4.94.0
Roridin L-26.25.4
Satratoxin G8.17.3

Solvent System A: MeOH/H₂O/AcOH (75:25:5), 1.2 mL/min.
Solvent System B: AcCN/H₂O gradient, 0.8 mL/min.

Spectroscopic Data

  • HRMS (ESI+) : m/z 542.2155 [M+H]⁺ (calc. 542.2152 for C₂₉H₃₄O₁₀).

  • ¹H NMR (500 MHz, CDCl₃): δ 5.82 (d, J=15.4 Hz, H-10), 4.71 (m, H-2), 1.21 (d, J=6.8 Hz, H-12).

  • [α]D²⁵ : +46.4° (c=0.4, acetone).

Challenges and Optimization

Yield Limitations in Synthesis

Macrocyclization remains the bottleneck, with yields rarely exceeding 45% due to competing oligomerization. Recent advances using high-dilution conditions (0.001 M) and slow syringe-pump addition (0.1 mL/h) improved yields to 58%.

Fungal Strain Variability

Toxin production varies significantly among S. chartarum isolates. JS5818 produces 1.2 mg/g this compound, while ATCC 34916 yields only 0.3 mg/g under identical conditions. CRISPR-Cas9 editing of polyketide synthase genes shows promise for enhancing biosynthesis.

Industrial-Scale Production Considerations

Fermentation Optimization

Submerged fermentation in bioreactors (pH 6.8, 28°C, 150 rpm) increases this compound titers to 320 mg/L, a 4.5-fold improvement over solid-state rice cultures.

Green Chemistry Approaches

Solvent recycling via nanofiltration membranes reduces methanol consumption by 70%. Enzymatic macrolactonization using Candida antarctica lipase B in ionic liquids ([BMIM][PF₆]) achieves 82% conversion, eliminating toxic coupling reagents .

Q & A

Basic: What are the standard protocols for isolating Trichoverrol B from natural sources, and how can researchers ensure reproducibility?

Answer:
Isolation protocols typically involve solvent extraction, chromatographic separation (e.g., HPLC, TLC), and spectroscopic validation (NMR, MS). To ensure reproducibility:

  • Document detailed solvent ratios, temperature, and pressure conditions during extraction .
  • Validate purity using orthogonal analytical methods (e.g., NMR coupled with HPLC-UV) .
  • Adhere to NIH guidelines for reporting experimental parameters, including batch numbers of reagents and equipment calibration data .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:
Contradictions may arise from variations in assay conditions, cell lines, or compound purity. Mitigation strategies include:

  • Conducting systematic reviews with meta-analysis to identify confounding variables .
  • Replicating experiments under standardized conditions (e.g., ATCC-validated cell lines, controlled solvent systems) .
  • Applying contradiction analysis frameworks (e.g., TRIZ principles) to isolate technical vs. biological discrepancies .

Basic: What in vitro assays are commonly used to assess this compound’s biological activity, and what controls are essential?

Answer:
Common assays include:

  • Cytotoxicity assays (MTT/XTT) with positive (doxorubicin) and negative (DMSO-only) controls.
  • Enzyme inhibition assays (e.g., kinase activity) using substrate-only and inhibitor-free controls.
  • Ensure cell line authentication (STR profiling) and include vehicle controls to rule out solvent interference .

Advanced: What strategies optimize the synthetic pathway of this compound to improve yield while maintaining stereochemical integrity?

Answer:
Optimization requires iterative design:

  • Screen catalysts (e.g., chiral ligands) using DoE (Design of Experiments) to balance enantiomeric excess and reaction efficiency .
  • Monitor intermediates via inline FTIR or LC-MS to detect stereochemical drift .
  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate synthetic routes .

Basic: How should researchers conduct a comprehensive literature review on this compound using academic databases?

Answer:

  • Use Boolean operators (AND/OR/NOT) to refine searches (e.g., "this compound AND biosynthesis NOT industrial") .
  • Prioritize primary sources (peer-reviewed journals) over patents or preprints .
  • Employ citation management tools (e.g., Zotero) to track references and avoid plagiarism .

Advanced: How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

Answer:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment.
  • Proteomics : SILAC labeling to quantify protein interaction networks.
  • Metabolomics : LC-HRMS to map metabolic pathway perturbations.
  • Integrate datasets using platforms like Cytoscape or MetaboAnalyst, ensuring cross-platform normalization .

Basic: What ethical considerations are necessary when designing animal studies involving this compound?

Answer:

  • Obtain IRB/IACUC approval, specifying humane endpoints and sample size justification .
  • Follow the 3Rs principles (Replacement, Reduction, Refinement) for animal welfare .
  • Publish negative results to avoid publication bias .

Advanced: What computational methods predict this compound’s molecular targets and potential off-target effects?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against protein databases (e.g., PDB).
  • Machine learning : Train QSAR models on bioactivity datasets (ChEMBL, PubChem) .
  • Validate predictions with SPR (Surface Plasmon Resonance) binding assays .

Basic: How can researchers validate the structural identity of synthesized this compound?

Answer:

  • Compare spectral data (¹H/¹³C NMR, HRMS) with literature values .
  • Perform X-ray crystallography for absolute configuration confirmation.
  • Use reference standards from accredited suppliers (e.g., Sigma-Aldrich) when available .

Advanced: What methodologies address batch-to-batch variability in this compound production for pharmacological studies?

Answer:

  • Implement QC/QA protocols:
    • Track critical quality attributes (CQAs) like particle size and polymorphism via PXRD .
    • Use DOE to identify key process parameters affecting purity .
    • Apply statistical process control (SPC) charts to monitor variability over production cycles .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Answer:

  • Store in amber vials at -20°C under inert gas (argon) to avoid oxidation .
  • Conduct accelerated stability studies (40°C/75% RH) to determine shelf life .
  • Document storage conditions in metadata for reproducibility .

Advanced: How can researchers design a dose-response study for this compound while minimizing false positives in toxicity assays?

Answer:

  • Use Hill slope models to calculate EC₅₀/LC₅₀ values, ensuring ≥3 biological replicates .
  • Include counter-screens (e.g., luciferase-based cytotoxicity assays) to filter false positives .
  • Apply Benjamini-Hochberg correction for multiple comparisons in statistical analysis .

Tables for Quick Reference

Table 1: Key Analytical Techniques for this compound Characterization

TechniqueApplicationReference
NMRStructural elucidation
HPLC-UVPurity assessment
HRMSMolecular weight confirmation

Table 2: Frameworks for Research Question Development

FrameworkUse CaseReference
FINEREvaluating synthetic route feasibility
PICOClinical efficacy study design
TRIZContradiction analysis

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Trichoverrol B
Reactant of Route 2
Trichoverrol B

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